molecular formula C8H10OS B092520 1-(5-Ethylthiophen-2-yl)ethanone CAS No. 18761-46-1

1-(5-Ethylthiophen-2-yl)ethanone

Cat. No.: B092520
CAS No.: 18761-46-1
M. Wt: 154.23 g/mol
InChI Key: SWFCEJULEUECKJ-UHFFFAOYSA-N
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Description

1-(5-Ethylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol. It is a heterocyclic compound containing a thiophene ring substituted with an ethyl group at the 5-position and an ethanone group at the 2-position. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

1-(5-Ethylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 2-ethylthiophene with acetic anhydride in the presence of ortho-phosphoric acid. The reaction mixture is heated at 80°C for one hour, followed by evaporation of the acids under reduced pressure. The resulting oil is then filtered over a silica patch using a mixture of ethyl acetate and heptane as the eluent .

Chemical Reactions Analysis

1-(5-Ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine for halogenation).

Scientific Research Applications

1-(5-Ethylthiophen-2-yl)ethanone is a versatile compound used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new pharmaceutical agents, particularly those involving heterocyclic structures.

    Material Science: It is utilized in the study of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethylthiophen-2-yl)ethanone is not well-documented. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets and pathways. The thiophene ring and ethanone group may participate in interactions with enzymes, receptors, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

1-(5-Ethylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:

    2-Acetylthiophene: Similar in structure but lacks the ethyl group at the 5-position.

    5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of an ethyl group and an aldehyde group instead of an ethanone group.

    2-Ethylthiophene: Lacks the ethanone group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFCEJULEUECKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350113
Record name 1-(5-Ethylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18761-46-1
Record name 1-(5-Ethylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-ethylthiophen-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 50 ml three-necked flask, 5 g (44.6 mmol, 1 eq) of 2-ethylthiophene are dissolved in 28 ml of acetic anhydride, 0.5 ml of ortho-phosphoric acid are added and the reaction mixture is then heated for 1 hour at 80° C. The acids are evaporated off under reduced pressure, and the oil obtained is then filtered over a silica patch (eluent: 20% ethyl acetate, 80% heptane) after evaporation of the solvents: 5.2 g of 1-(5-ethylthiophen-2-yl)ethanone are obtained in the form of a brown oil. Yield: 76%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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